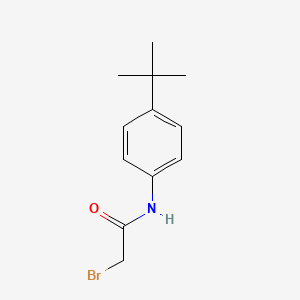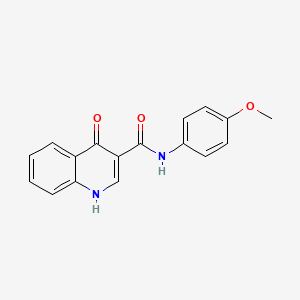
5-phenylsulfanyl-2H-tetrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-phenylsulfanyl-2H-tetrazole: is an organic compound that belongs to the class of tetrazoles, which are five-membered ring structures containing four nitrogen atoms and one carbon atom. The phenylthio group attached to the tetrazole ring introduces unique chemical properties, making this compound of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-phenylsulfanyl-2H-tetrazole typically involves the reaction of phenylthiol with sodium azide and carbon disulfide under controlled conditions. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure consistent quality and yield. The final product is subjected to rigorous quality control measures to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 5-phenylsulfanyl-2H-tetrazole can undergo oxidation reactions, where the phenylthio group is converted to a sulfoxide or sulfone group.
Reduction: The compound can be reduced to form the corresponding thiol or other reduced forms.
Substitution: The tetrazole ring can participate in substitution reactions, where one of the nitrogen atoms is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require the presence of a catalyst or a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted tetrazoles depending on the nature of the substituent introduced.
Aplicaciones Científicas De Investigación
Chemistry: 5-phenylsulfanyl-2H-tetrazole is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in the development of new pharmaceuticals, particularly as an antimicrobial and anticancer agent.
Medicine: The compound is being investigated for its therapeutic potential in treating various diseases. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with enhanced performance characteristics.
Mecanismo De Acción
The mechanism of action of 5-phenylsulfanyl-2H-tetrazole involves its interaction with specific molecular targets in biological systems. The phenylthio group can form strong interactions with proteins and enzymes, modulating their activity. The tetrazole ring can also participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that the compound can inhibit key enzymes involved in disease processes.
Comparación Con Compuestos Similares
5-(Phenylthio)-1H-benzimidazole: Similar in structure but with a benzimidazole ring instead of a tetrazole ring.
5-(Phenylthio)-1H-pyrazole: Contains a pyrazole ring, offering different chemical properties.
5-(Phenylthio)-1H-imidazole: Features an imidazole ring, which affects its reactivity and applications.
Uniqueness: 5-phenylsulfanyl-2H-tetrazole stands out due to the presence of the tetrazole ring, which imparts unique chemical and biological properties. The tetrazole ring is known for its stability and ability to participate in a wide range of chemical reactions, making this compound a versatile compound in both research and industrial applications.
Propiedades
Fórmula molecular |
C7H6N4S |
|---|---|
Peso molecular |
178.22 g/mol |
Nombre IUPAC |
5-phenylsulfanyl-2H-tetrazole |
InChI |
InChI=1S/C7H6N4S/c1-2-4-6(5-3-1)12-7-8-10-11-9-7/h1-5H,(H,8,9,10,11) |
Clave InChI |
HMJGQFMTANUIEW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)SC2=NNN=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-[[(Phenylmethyl)methylamino]methyl]benzenemethanamine](/img/structure/B8514617.png)

![4-{[tert-Butyl(dimethyl)silyl]oxy}-3-chlorocyclopent-2-en-1-one](/img/structure/B8514640.png)



![3-[(4-Methylthiophen-2-yl)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B8514661.png)


